2-Hydroxy-2-methylpropylglucosinolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

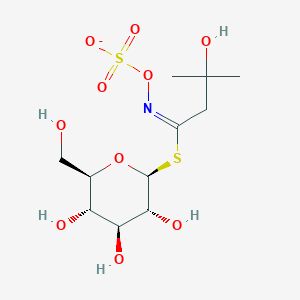

Glucoconringiin(1-) is an hydroxy-alkylglucosinolate that is isobutylglucosinolate which has been hydroxylated at the 2-position of the isobutyl chain. It derives from an isobutylglucosinolate. It is a conjugate base of a glucoconringiin.

Aplicaciones Científicas De Investigación

Structure and Characteristics

2-Hydroxy-2-methylpropylglucosinolate is characterized by its unique side chain, which influences its biological activity. It is synthesized through the modification of amino acids in plants, primarily through the action of specific enzymes involved in glucosinolate biosynthesis. The presence of hydroxyl and methyl groups contributes to its reactivity and potential health benefits.

Biosynthetic Pathways

The biosynthesis of glucosinolates involves several enzymatic steps, including the conversion of amino acids to their corresponding glucosinolates. In particular, the enzyme myrosinase plays a crucial role in hydrolyzing glucosinolates into bioactive products upon plant tissue damage or processing. This process is essential for the release of isothiocyanates, which are known for their anticancer properties.

Cancer Prevention

Numerous studies have investigated the chemopreventive properties of glucosinolates, including this compound. Research indicates that these compounds can induce phase 2 detoxifying enzymes through the Keap1-Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress and carcinogenesis .

Case Study: Moringa Species

In a study examining various Moringa species, it was found that extracts containing glucosinolates significantly induced cytoprotective responses in mammalian cell lines. The potency of these responses varied among species, highlighting the potential for this compound as a chemoprotective agent .

Antimicrobial Activity

Glucosinolates exhibit antimicrobial properties against various pathogens. Studies have shown that this compound can inhibit the growth of certain bacteria, making it a candidate for natural antimicrobial agents .

Data Table: Antimicrobial Efficacy

Nutritional Benefits

Glucosinolates are recognized for their role in enhancing human health through dietary intake. They are present in cruciferous vegetables such as broccoli and kale, where they contribute to the vegetables' health-promoting properties. The consumption of these vegetables has been linked to reduced risks of chronic diseases, including certain cancers and cardiovascular diseases .

Plant Defense Mechanisms

In plants, glucosinolates serve as a defense mechanism against herbivores and pathogens. When plant tissues are damaged, glucosinolates are hydrolyzed to produce toxic compounds that deter feeding by insects and inhibit microbial growth .

Case Study: Wild Reseda Species

Research on wild-growing Reseda species revealed that these plants utilize glucosinolates as part of their defense strategy against herbivores. The study characterized various glucosinolate profiles across different plant parts, emphasizing their ecological significance .

Propiedades

Fórmula molecular |

C11H20NO10S2- |

|---|---|

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

[(E)-[3-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |

InChI |

InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/p-1/b12-6+/t5-,7-,8+,9-,10+/m1/s1 |

Clave InChI |

DYAQCRHEYVANDL-PGFQGKCASA-M |

SMILES isomérico |

CC(C)(C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES canónico |

CC(C)(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.